Viscidulin I

Catalog No.
S620515
CAS No.
92519-95-4
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Viscidulin I

CAS Number

92519-95-4

Product Name

Viscidulin I

IUPAC Name

2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H

InChI Key

NULZZCUABWZIRV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Synonyms

3,5,7,2',6'-pentahydroxyflavone

Canonical SMILES

C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Antioxidant Activity:

Viscidulin I, a type of flavonoid found in various plants, has been shown to possess significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health problems.

One study, published in the journal "Food & Function," found that Viscidulin I exhibited potent antioxidant activity, inhibiting the formation of free radicals and protecting against oxidative stress in human liver cells []. This suggests its potential role in preventing or managing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Antibacterial Activity:

Research suggests that Viscidulin I may also possess antibacterial properties. A study published in "Natural Product Communications" reported that Viscidulin I displayed significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. This finding suggests its potential application in the development of novel antibacterial agents to combat antibiotic-resistant bacteria.

Anti-inflammatory Activity:

Viscidulin I has also been investigated for its potential anti-inflammatory properties. Studies have shown that it can suppress the production of inflammatory mediators, such as cytokines and nitric oxide, which contribute to inflammation and various diseases.

A study published in "BioMed Research International" demonstrated the anti-inflammatory activity of Viscidulin I in lipopolysaccharide-induced inflammation in mice []. This suggests its potential application in the development of new anti-inflammatory drugs for treating inflammatory conditions like arthritis and inflammatory bowel disease.

Other Potential Applications:

While the research on Viscidulin I is still ongoing, its potential applications extend beyond the aforementioned areas. Some studies have explored its potential role in:

  • Neuroprotection: Protecting brain cells from damage and promoting neurogenesis (growth of new neurons) [].
  • Anticancer effects: Inhibiting the proliferation and migration of cancer cells.
  • Diabetes management: Improving insulin sensitivity and glucose uptake.

Viscidulin I is a naturally occurring flavonoid compound isolated from the roots of Scutellaria viscidula, a plant known for its medicinal properties. The chemical structure of Viscidulin I is characterized as 5,7,2',6'-Tetrahydroxyflavonol, with the molecular formula C₁₅H₁₀O₇ and a molecular weight of approximately 302 g/mol. This compound is part of a larger class of flavonoids known for their diverse biological activities and therapeutic potential .

Typical of flavonoids, including oxidation and reduction processes, as well as conjugation reactions with other biomolecules. These reactions can significantly affect its biological activity and stability. For instance, the hydroxyl groups present in its structure can undergo methylation or glycosylation, modifying its solubility and reactivity .

Viscidulin I exhibits a range of biological activities, including:

  • Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Studies indicate that Viscidulin I can inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases .
  • Antimicrobial Properties: Viscidulin I has demonstrated efficacy against various pathogens, suggesting its use in antimicrobial applications .

In specific assays, Viscidulin I showed an affinity for glypican-3, a protein implicated in cancer biology, with an IC₅₀ value indicating significant interaction strength .

The synthesis of Viscidulin I can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from the roots of Scutellaria viscidula using solvents such as methanol or ethanol. This process typically includes steps like maceration or ultrasonication to enhance yield .
  • Chemical Synthesis: Laboratory synthesis may also be employed using starting materials that undergo specific reactions to form Viscidulin I. This often involves controlled conditions to ensure the correct formation of the flavonoid structure

    Viscidulin I has potential applications in various fields:

    • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may serve as an active ingredient in formulations aimed at treating chronic diseases.
    • Cosmetics: Its antioxidant effects make it a candidate for inclusion in skincare products to combat oxidative damage.
    • Food Industry: As a natural preservative due to its antimicrobial properties, Viscidulin I could be used to enhance food safety and shelf life .

Interaction studies have focused on Viscidulin I's binding affinity with various biological targets. Notably, it has shown significant interaction with glypican-3, which plays a role in cell signaling and tumor growth. The compound's ability to modulate these interactions suggests a potential role in cancer therapeutics . Additionally, studies using surface plasmon resonance have quantified its binding affinities and kinetics with target proteins, further elucidating its mechanism of action .

Viscidulin I shares structural similarities with other flavonoids, which can be compared based on their chemical structures and biological activities. Here are some similar compounds:

Compound NameChemical StructureBiological Activity
Viscidulin II5,2',6'-Trihydroxy-7,8-dimethoxyflavoneAnti-inflammatory and antioxidant
Viscidulin III5,7,3',6'-Tetrahydroxy-8,2'-dimethoxyflavoneAntimicrobial properties
Baicalein5,6,7-TrihydroxyflavoneAntiviral and anti-inflammatory
Wogonin5,7-Dihydroxy-8-flavoneAntioxidant and anti-cancer effects

Uniqueness of Viscidulin I:
Viscidulin I is distinguished by its specific hydroxylation pattern (5,7,2',6'-) which contributes to its unique biological profile compared to other flavonoids. Its specific interactions with glypican-3 also highlight its potential therapeutic applications in oncology that may not be shared by closely related compounds .

Biosynthetic Pathways in Scutellaria Species

The biosynthesis of flavonoids in Scutellaria species follows two distinct pathways, leading to the production of various bioactive compounds including Viscidulin I. These pathways involve multiple enzymatic reactions and gene expression patterns specific to different plant tissues. The biosynthetic route for Viscidulin I and related flavonols in Scutellaria begins with the phenylpropanoid pathway and proceeds through several key enzymatic steps.

The classic flavone biosynthetic pathway in Scutellaria baicalensis initiates with cinnamic acid, which is synthesized from phenylalanine by phenylalanine ammonia lyase. This pathway is responsible for producing flavones in aerial tissues. A parallel pathway has evolved specifically in Scutellaria species, where cinnamic acid is activated by cinnamate-CoA ligase-like 7 (CLL-7) to form cinnamoyl CoA. This activated compound is subsequently condensed with three molecules of malonyl CoA by a specialized isoform of chalcone synthase (CHS-2), followed by isomerization via chalcone isomerase (CHI) to form pinocembrin, a flavanone lacking a 4′-hydroxyl group.

A critical enzyme in the flavonol biosynthetic pathway is flavonol synthase (FLS), which belongs to the 2-oxoglutarate-dependent dioxygenase family. The SbFLS (Scutellaria baicalensis Flavonol Synthase) gene has been fully characterized, revealing a 1011 bp cDNA sequence encoding a 336 amino acid protein. The overall structure of SbFLS closely resembles that of Arabidopsis thaliana anthocyanidin synthase (AtANS), featuring a β jelly-roll fold surrounded by numerous short and long α-helices. The enzyme contains conserved motifs including the HXD motif for ligating ferrous iron and the RXS motif for binding 2-oxoglutarate, which are essential for its catalytic activity.

The biosynthesis of Viscidulin I likely involves hydroxylation at specific positions of the flavonol backbone, particularly at the 5, 7, 2′, and 6′ positions, as indicated by its chemical name 5,7,2′,6′-Tetrahydroxyflavonol. This pattern of hydroxylation distinguishes it from other flavonols and contributes to its unique biological properties.

Gene Amplification and Enzymatic Specificity (e.g., SbCHS-2)

The evolution of specialized flavonoid biosynthesis in Scutellaria species has been driven by gene duplication and neofunctionalization of key enzymes. Comparative genome analysis of Scutellaria baicalensis and Scutellaria barbata has revealed significant insights into the evolutionary history of active flavonoid biosynthesis genes.

The ancestral chalcone synthase (CHS) gene underwent duplication in S. baicalensis, with one copy (SbCHS-1) relocating to pseudochromosome 3, while the other copy (SbCHS-2L) remained on pseudochromosome 9, an event dated approximately 19 million years ago (Mya). Further evolutionary developments included another duplication of SbCHS-2L to form SbCHS2.3 around 12 Mya, followed by tandem duplications producing additional SbCHS-2 genes accompanied by neofunctionalization, likely within the last 1 million years.

This pattern of gene amplification appears to be more extensive in S. baicalensis compared to S. barbata, suggesting a connection to the domestication of S. baicalensis through its use in traditional Chinese medicine. The specialized role of SbCHS-2 in flavonoid biosynthesis represents a remarkable example of evolutionary adaptation leading to novel metabolic capabilities.

The enzymatic specificity involved in Viscidulin I biosynthesis is further evidenced by the activities of O-methyltransferases (OMTs) in Scutellaria species. Both Type I and Type II OMT enzymes participate in the biosynthesis of methoxylated flavones in S. baicalensis. The Type II OMTs, including SbPFOMT2 and SbPFOMT5, are responsible for methylation at the C6, C8, and C3′-hydroxyl positions of flavones, while Type I OMTs such as SbFOMT3, SbFOMT5, and SbFOMT6 primarily catalyze C7-methoxylation. This enzymatic diversity contributes to the rich array of flavonoid structures found in Scutellaria species.

Tissue-Specific Accumulation Patterns (Roots vs. Aerial Parts)

Viscidulin I and related flavonoids demonstrate distinctive tissue-specific accumulation patterns in Scutellaria species. The expression of genes involved in flavonoid biosynthesis varies significantly across different plant organs, influencing the distribution of these compounds.

SbFLS, a key enzyme in flavonol biosynthesis, shows constitutive expression throughout the plant, including roots, stems, leaves, and flowers of S. baicalensis. However, transcript abundance varies dramatically among tissues, with particularly high expression in roots and flowers. Quantitative RT-PCR analysis has revealed that SbFLS transcription in roots is 376-, 70-, and 2.5-fold higher than in leaves, stems, and flowers, respectively. This differential expression pattern correlates with the accumulation of flavonols, including Viscidulin I, in root tissues.

The flavonoid content also shows tissue-specific patterns, with myricetin (a flavonol) exhibiting significantly higher concentrations compared to kaempferol and quercetin in S. baicalensis. Viscidulin I is predominantly isolated from root tissues of Scutellaria species, consistent with the high expression of flavonoid biosynthetic genes in this organ.

This tissue-specific distribution pattern differs from that observed in other plant species. For instance, in Ginkgo biloba, the highest level of FLS expression occurs in mature leaves, with the lowest levels found in roots, contrasting with the expression pattern in Scutellaria. Similarly, in Arabidopsis thaliana, FLS isoforms show varying expression patterns across different tissues, with AtFLS1 expression being highest in floral buds, flowers, and siliques, while roots and shoots of young seedlings and leaves of later vegetative stages exhibit lower expression.

Comparative Phytochemical Profiling Across Scutellaria Genotypes

Comparative phytochemical analysis across different Scutellaria species reveals variations in flavonoid profiles, including the presence and concentration of Viscidulin I. This compound has been documented in multiple Scutellaria species, including S. viscidula, S. baicalensis, and S. tenax.

Viscidulin I belongs to a diverse family of flavonoids found in Scutellaria species. The table below provides a comparative profile of selected flavonoids isolated from Scutellaria species, highlighting the structural diversity and distribution patterns:

No.Compound NameMolecular FormulaMolecular WeightPlant PartChemical Class
50Viscidulin I (5,7,2′,6′-Tetrahydroxyflavonol)C₁₅H₁₀O₇302.04RootFlavonol
44Skullcapflavone IC₁₇H₁₄O₆314Root, Hairy RootFlavone
45Viscidulin IIC₁₇H₁₄O₇330RootFlavone
46RivularinC₁₈H₁₆O₇344Root, Hairy RootFlavone
515,7,6′-Trihydroxy-2′-methoxyflavonolC₁₆H₁₂O₇316RootFlavonol

Table 1: Comparative phytochemical profile of selected flavonoids from Scutellaria species

Viscidulin I represents a unique flavonol structure with hydroxylation at positions 5, 7, 2′, and 6′, distinguishing it from other flavonols and contributing to its specific biological activities. The compound's chemical properties include:

  • Chemical formula: C₁₅H₁₀O₇
  • Molecular weight: 302.04
  • CAS RN: 92519-95-4
  • SMILES: O=c1c(O)c(-c2c(O)cccc2O)oc2cc(O)cc(O)c12
  • InChI: 1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H

The biosynthesis of related compounds such as Viscidulin B, primarily found in S. baicalensis, involves similar pathways but results in different substitution patterns. Viscidulin B is classified as a flavone with the chemical structure 5,7-dihydroxy-8-methoxyflavone (C₁₅H₁₄O₅), illustrating the structural diversity resulting from variations in hydroxylation and methylation patterns.

Research on flavonoid methoxylation in S. baicalensis has demonstrated that di-methoxyflavones like skullcapflavone I and tri-methoxyflavones such as tenaxin I exhibit exceptional bioactivities in inducing apoptosis in human cancer cells. The IC₅₀ values of root-specific methoxylated flavones (RMFs) wogonin, skullcapflavone I, and tenaxin I against liver cancer cells were determined to be 104.59, 26.41, and 27.82 µM, respectively. While similar studies have not yet been reported specifically for Viscidulin I, its structural similarity to these compounds suggests potential anticancer properties.

XLogP3

1.5

Appearance

Yellow powder

Other CAS

92519-95-4

Wikipedia

Viscidulin I

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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